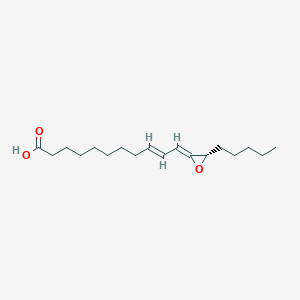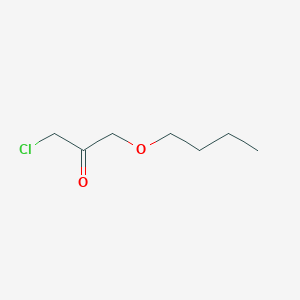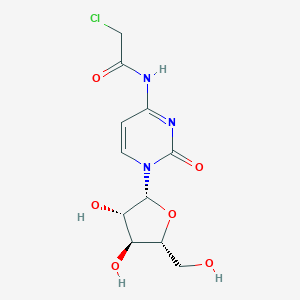
P1,P4-DI(Adenosine-5/') tetraphosphate, periodate oxidized sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P1,P4-DI(Adenosine-5/') tetraphosphate, periodate oxidized sodium salt, commonly known as Ap4A, is a naturally occurring molecule that is involved in various biological processes. It was first discovered in the late 1960s and has since been the subject of extensive research. Ap4A is a dinucleotide consisting of two adenosine monophosphate (AMP) molecules joined by a pyrophosphate bond.
Wirkmechanismus
The mechanism of action of Ap4A is complex and not fully understood. It is known to interact with a variety of proteins, including ion channels, enzymes, and transcription factors. Ap4A has been shown to modulate the activity of these proteins by binding to specific sites and inducing conformational changes. It has also been shown to activate certain signaling pathways, such as the MAPK/ERK pathway.
Biochemical and Physiological Effects
Ap4A has been shown to have a variety of biochemical and physiological effects. It has been shown to increase intracellular calcium levels, modulate neurotransmitter release, and regulate ion channel activity. Ap4A has also been shown to induce DNA repair and regulate gene expression. In addition, it has been implicated in the regulation of immune response and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Ap4A has several advantages for lab experiments, including its stability and ease of synthesis. It is also readily available from commercial sources. However, there are some limitations to working with Ap4A. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, its effects can be cell type-specific, which can complicate experimental design.
Zukünftige Richtungen
There are several future directions for Ap4A research. One area of interest is its potential as a therapeutic target. Ap4A has been shown to be involved in various disease processes, including cancer and cardiovascular disease. Identifying specific targets for Ap4A modulation could lead to the development of novel therapies. Another area of interest is its potential as a diagnostic marker. Ap4A levels have been shown to be altered in certain disease states, suggesting that it could be used as a biomarker for disease diagnosis. Finally, further research is needed to fully understand the mechanism of action of Ap4A and its effects on different cell types and tissues. This could lead to a more complete understanding of its role in various biological processes.
Synthesemethoden
Ap4A can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of adenosine monophosphate with periodate oxidized sodium salt, while enzymatic synthesis involves the action of specific enzymes that catalyze the formation of Ap4A from P1,P4-DI(Adenosine-5/') tetraphosphate, periodate oxidized sodium salt. The enzymatic synthesis of Ap4A is more commonly used in research due to its higher yield and specificity.
Wissenschaftliche Forschungsanwendungen
Ap4A has been shown to be involved in various biological processes, including cell signaling, DNA repair, and immune response. It has also been implicated in the regulation of ion channels and neurotransmitter release. Ap4A has been studied in a variety of contexts, including cancer research, cardiovascular disease, and neurodegenerative disorders. Its potential as a therapeutic target or diagnostic marker is currently being explored.
Eigenschaften
CAS-Nummer |
112968-03-3 |
|---|---|
Produktname |
P1,P4-DI(Adenosine-5/') tetraphosphate, periodate oxidized sodium salt |
Molekularformel |
C20H24N10NaO19P4 |
Molekulargewicht |
855.3 g/mol |
InChI |
InChI=1S/C20H24N10O19P4.Na/c21-17-15-19(25-7-23-17)29(9-27-15)13(3-33)45-11(1-31)5-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-6-12(2-32)46-14(4-34)30-10-28-16-18(22)24-8-26-20(16)30;/h1-4,7-14H,5-6H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26); |
InChI-Schlüssel |
HIWCMWPDMKCOGN-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC(C=O)OC(C=O)N3C=NC4=C(N=CN=C43)N)C=O)N.[Na] |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC(C=O)OC(C=O)N3C=NC4=C(N=CN=C43)N)C=O)N.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B39036.png)






![2-[(1R,2R)-2-Methylcyclopentyl]oxyethanethiol](/img/structure/B39049.png)



